Dityrosine

Description

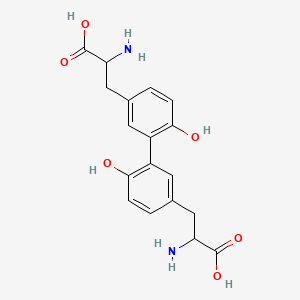

o,o'-biphenol analog of tyrosine; isolated from insoluble protein of human cataractous lenses; structure

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-[3-[5-(2-amino-2-carboxyethyl)-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6/c19-13(17(23)24)7-9-1-3-15(21)11(5-9)12-6-10(2-4-16(12)22)8-14(20)18(25)26/h1-6,13-14,21-22H,7-8,19-20H2,(H,23,24)(H,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQALFHMKVSJFRR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(C(=O)O)N)C2=C(C=CC(=C2)CC(C(=O)O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101318376 | |

| Record name | Dityrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

980-21-2 | |

| Record name | Dityrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=980-21-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dityrosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000980212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dityrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101318376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

in vivo synthesis pathways of dityrosine

An In-Depth Technical Guide to the In Vivo Synthesis Pathways of Dityrosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (DiY) is a covalent cross-link formed by the oxidation and subsequent coupling of two tyrosine residues.[1] This modification can occur both intramolecularly and intermolecularly, leading to alterations in protein structure and function, including protein aggregation.[2][3] The formation of this compound is a significant biomarker for oxidative stress and has been implicated in a variety of physiological and pathological processes, including aging and diseases such as atherosclerosis, cataracts, and neurodegenerative disorders like Alzheimer's and Parkinson's disease.[1][3][4] This technical guide provides a comprehensive overview of the core , detailing both enzymatic and non-enzymatic mechanisms, experimental protocols for its study, and quantitative data to support researchers, scientists, and drug development professionals.

Core Synthesis Pathways

The in vivo formation of this compound is primarily driven by oxidative processes that generate tyrosyl radicals. These radicals can then couple to form a stable carbon-carbon bond between the ortho-positions of the phenolic rings.[1] The principal pathways involved are enzymatic catalysis and non-enzymatic reactions mediated by reactive oxygen species (ROS) and photo-oxidation.

Enzymatic Synthesis

Peroxidases are the primary enzymes responsible for the catalytic formation of this compound in vivo. These enzymes utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine residues to tyrosyl radicals.

Myeloperoxidase (MPO): MPO, an enzyme abundant in neutrophils and macrophages, plays a crucial role in this compound formation, particularly at sites of inflammation.[5][6] MPO catalyzes the oxidation of L-tyrosine using H₂O₂ to generate tyrosyl radicals, which then couple to form this compound.[5][6] This process is implicated in the oxidative damage observed in inflammatory conditions like atherosclerosis.[5][7]

Horseradish Peroxidase (HRP): While not a human enzyme, HRP is widely used in experimental models to study this compound formation due to its robust activity.[8] It follows a similar mechanism to MPO, oxidizing tyrosine residues in the presence of H₂O₂.[8]

Other Peroxidases: Other peroxidases, such as those found in the extracellular matrix, can also contribute to this compound cross-linking, playing a role in the structural integrity of tissues.

The general enzymatic reaction mechanism is as follows:

-

Peroxidase (in its resting ferric state) reacts with H₂O₂ to form a highly oxidized intermediate, Compound I.

-

Compound I abstracts an electron from a tyrosine residue, generating a tyrosyl radical and the less reactive Compound II.

-

Compound II oxidizes a second tyrosine residue, producing another tyrosyl radical and returning the enzyme to its resting state.

-

The two tyrosyl radicals then combine to form a this compound cross-link.

References

- 1. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Myeloperoxidase-catalyzed oxidation of tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. Mass spectrometric quantification of markers for protein oxidation by tyrosyl radical, copper, and hydroxyl radical in low density lipoprotein isolated from human atherosclerotic plaques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Horseradish peroxidase oxidation of tyrosine-containing peptides and their subsequent polymerization: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Significance of Protein Oxidation

An In-depth Technical Guide to Metal-Catalyzed Oxidation and Dityrosine Formation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of metal-catalyzed oxidation (MCO) and the subsequent formation of this compound cross-links in proteins. It covers the core chemical mechanisms, detailed experimental protocols for detection and quantification, and the biological implications in disease and drug development.

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive products, can lead to significant damage to cellular components, including proteins.[1][2] One of the most studied and clinically relevant forms of oxidative damage is metal-catalyzed oxidation (MCO), an irreversible modification that can alter protein structure and function.[3] MCO reactions are implicated in aging and a variety of pathological conditions, such as Alzheimer's disease, Parkinson's disease, atherosclerosis, and eye cataracts.[2][4][5][6]

A key biomarker of MCO-induced protein damage is the formation of this compound (DiY), a covalent cross-link created by the ortho-ortho coupling of two tyrosine residues.[7] This cross-linking can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular), leading to aggregation and loss of function.[6][8] The inherent fluorescence of this compound makes it a useful probe for studying oxidative stress, while its stability allows it to serve as a cumulative marker of protein damage.[2][9][10]

The Core Mechanism: Metal-Catalyzed Oxidation

MCO involves the generation of highly reactive oxygen species through reactions catalyzed by transition metals, most commonly iron (Fe) and copper (Cu).[11] The process is site-specific, with modifications occurring at metal-binding sites on the protein.[11][12]

The fundamental steps of MCO leading to this compound formation are:

-

Reduction of Metal Ions: An electron donor reduces a metal ion, such as Fe(III) to Fe(II) or Cu(II) to Cu(I).[11][12]

-

Fenton-like Chemistry: The reduced metal ion reacts with hydrogen peroxide (H₂O₂), which is often present in biological systems, to produce a highly reactive hydroxyl radical (•OH).[13]

-

Tyrosyl Radical Formation: The hydroxyl radical abstracts a hydrogen atom from the phenolic group of a tyrosine residue, generating a tyrosyl radical.[10]

-

This compound Cross-link Formation: Two tyrosyl radicals then couple to form a stable C-C bond, creating the this compound cross-link.[6]

Interestingly, studies have shown that this compound formation can be observed with Cu²⁺/H₂O₂ oxidation, but not necessarily under Cu⁺/H₂O₂ conditions, suggesting the mechanism may be more complex than simple Fenton chemistry in some contexts.[1]

Biological Relevance and Implications in Drug Development

This compound is more than just a marker of damage; its formation has significant biological consequences. The cross-linking of proteins can lead to the formation of stable, protease-resistant aggregates.[7] This is particularly relevant in neurodegenerative diseases like Alzheimer's and Parkinson's, where this compound has been identified in the characteristic Aβ plaques and Lewy bodies, respectively.[5][7] The accumulation of these cross-linked proteins is believed to contribute to neurotoxicity.[5]

For drug development professionals, understanding this compound formation is critical for several reasons:

-

Biomarker of Disease: this compound levels can serve as a clinical biomarker for diseases associated with oxidative stress, allowing for monitoring of disease progression and therapeutic efficacy.[2][5][14]

-

Therapeutic Antibody Stability: Therapeutic monoclonal antibodies (mAbs) and antibody-drug conjugates (ADCs) are susceptible to MCO, which can occur during manufacturing, storage, or even in vivo.[3] Oxidation can compromise the efficacy and safety of these biotherapeutics by causing aggregation, loss of antigen binding, or altered effector functions.[3]

-

Target for Intervention: Preventing pathological this compound cross-linking could be a therapeutic strategy for diseases driven by oxidative stress.

Experimental Protocols for this compound Analysis

The analysis of this compound requires robust and sensitive methods to induce, detect, and quantify this specific modification.

In Vitro Induction of this compound via MCO

This protocol describes a general method for inducing this compound formation in a purified protein sample using an iron-based MCO system.

Materials:

-

Purified protein of interest (e.g., Bovine Serum Albumin, Lysozyme) in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

-

Iron(II) chloride (FeCl₂) solution.

-

Hydrogen peroxide (H₂O₂) solution.

Procedure:

-

Prepare the protein solution to the desired concentration (e.g., 1 mg/mL).

-

To initiate the MCO reaction, add FeCl₂ to a final concentration of 150 µM and H₂O₂ to the desired final concentration (a range of concentrations should be tested to optimize the reaction).[15]

-

Incubate the reaction mixture at a constant temperature (e.g., 27°C or 37°C) for a set time course (e.g., 1 to 6 hours).[15]

-

Stop the reaction by adding a metal chelator like EDTA or by immediately proceeding to analysis.

-

Analyze the oxidized protein sample for degradation, aggregation, and this compound formation using methods described below.

Detection and Quantification Methods

A combination of spectroscopic and chromatographic techniques is typically employed for the robust analysis of this compound.

4.2.1 Fluorescence Spectroscopy

This is the most direct method for detecting this compound due to its characteristic fluorescence.[16]

-

Principle: this compound exhibits a distinct fluorescence emission maximum around 400-420 nm when excited at approximately 315-325 nm.[5][6][17]

-

Procedure:

-

Place the protein sample (oxidized and control) into a quartz cuvette.

-

Using a spectrofluorometer, set the excitation wavelength to ~320 nm.[17]

-

Scan the emission spectrum from ~350 nm to 500 nm.

-

The presence of a peak around 400-420 nm in the oxidized sample, absent in the control, indicates this compound formation.[6]

-

-

Limitations: This method is excellent for initial detection but can be semi-quantitative at best, as fluorescence intensity can be influenced by the protein's local environment and the presence of other fluorescent molecules.[18]

4.2.2 High-Performance Liquid Chromatography (HPLC)

HPLC provides separation and quantification of this compound, typically after acid hydrolysis of the protein.[2][6][19]

-

Principle: The protein is hydrolyzed into its constituent amino acids. The hydrolysate is then injected into an HPLC system, where this compound is separated from other amino acids on a reverse-phase column and detected by fluorescence or UV absorbance.[10][19]

-

Sample Preparation (Acid Hydrolysis):

-

Spike the protein sample with an internal standard (e.g., ³³C₆-dityrosine) for accurate quantification.[20]

-

Add a mixture of 6 N hydrochloric acid and propionic acid.[20]

-

Heat the sample in a sealed, evacuated tube at 110°C for 20-24 hours.

-

Dry the hydrolysate under vacuum and reconstitute in a suitable mobile phase.

-

Clean up the sample using a solid-phase extraction cartridge (e.g., Sep-Pak C18) if necessary.[20]

-

-

Chromatographic Conditions (Example):

-

Column: ODS II Spherisorb or Phenomenex Ultracarb.[19]

-

Mobile Phase: Isocratic elution with 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[19]

-

Detection: Fluorescence detector set to Ex: 315 nm / Em: 420 nm.[5]

-

Quantification: Compare the peak area of this compound to a standard curve generated with known concentrations of a this compound standard.

-

4.2.3 Mass Spectrometry (MS)

Tandem mass spectrometry (MS/MS) is the most powerful tool for unambiguously identifying this compound and pinpointing the exact location of the cross-link within the protein sequence.[4][5][8]

-

Principle: After proteolytic digestion (e.g., with trypsin or LysC), the resulting peptide mixture is analyzed by LC-MS/MS. This compound cross-linked peptides have a unique mass and fragmentation pattern that can be identified using specialized software.[5][21]

-

Procedure:

-

Digest the oxidized protein with a specific protease (e.g., LysC).[5]

-

Separate the peptides using reverse-phase HPLC coupled directly to an electrospray ionization (ESI) mass spectrometer.[5]

-

The mass spectrometer is operated to perform data-dependent acquisition, selecting precursor ions for fragmentation by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or electron-transfer dissociation (ETD).[4][5]

-

Analyze the resulting MS/MS spectra using specialized cross-linking identification software (e.g., pLink, StavroX) to identify the specific tyrosine residues involved in the cross-link.[5][22]

-

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound.

Table 1: Spectroscopic Properties of this compound

| Property | Wavelength (nm) | Condition | Reference |

| Fluorescence Excitation | 315 - 325 | Neutral / Alkaline | [5][6] |

| Fluorescence Excitation | 284 | Acidic | [5] |

| Fluorescence Emission | 400 - 420 | All conditions | [5][6] |

| Molar Absorption Coeff. (ε) | 6500 M⁻¹cm⁻¹ at 315 nm | N/A | [6] |

Table 2: Example Conditions for this compound Analysis

| Method | Parameter | Value / Condition | Reference |

| MCO Induction | Metal/Oxidant | 150 µM FeCl₂ / various H₂O₂ | [15] |

| Incubation | 1-6 hours at 27°C | [15] | |

| HPLC | Column | ODS II Spherisorb | [19] |

| Mobile Phase | 92% H₂O, 8% ACN, 0.1% TFA | [19] | |

| Detection | Fluorescence (Ex: 315 nm, Em: 420 nm) | [5][19] | |

| LC-MS/MS | Protease | LysC | [5] |

| Fragmentation | CID, HCD, ETD | [4][5] | |

| Analysis Software | pLink, StavroX | [5][22] |

Table 3: Reported this compound Levels in Biological Samples

| Sample Type | Finding | Disease Context | Reference |

| Grain Proteins | 0.38 to 1.92 ng/mg | Food Science | [20] |

| Human Brain (Hippocampus) | 5- to 8-fold increase vs. control | Alzheimer's Disease | [23] |

| Blood Plasma | Elevated levels | Chronic Renal Failure | [5] |

| Urine | Higher levels | Diabetes | [5] |

Conclusion

Metal-catalyzed oxidation and the resultant formation of this compound cross-links are crucial aspects of protein chemistry with far-reaching implications in biology, medicine, and pharmaceutical sciences. This compound serves as a stable and quantifiable biomarker of cumulative oxidative stress, providing valuable insights into the pathogenesis of various diseases. For professionals in drug development, a thorough understanding of the mechanisms of MCO and the analytical techniques to detect its products is essential for ensuring the stability, efficacy, and safety of biotherapeutics. The continued development of sensitive analytical methods, particularly in mass spectrometry, will further enhance our ability to study and mitigate the detrimental effects of protein oxidation.[2]

References

- 1. Metal catalyzed oxidation of tyrosine residues by different oxidation systems of copper/hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Physicochemical and biological impact of metal-catalyzed oxidation of IgG1 monoclonal antibodies and antibody-drug conjugates via reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of o-tyrosine and this compound in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ovid.com [ovid.com]

- 11. Metal ion-catalyzed oxidation of proteins: biochemical mechanism and biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Metal-catalyzed oxidation of proteins. Physiological consequences: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 13. Mass Spectrometry-Based Methods for Identifying Oxidized Proteins in Disease: Advances and Challenges [mdpi.com]

- 14. Large-Scale Qualitative and Quantitative Assessment of this compound Crosslinking Omics in Response to Endogenous and Exogenous Hydrogen Peroxide in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of metal catalyzed oxidation in recombinant viral protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Dityrosine in Protein Structure and Stability: A Technical Guide

Executive Summary: Dityrosine (DT) is a covalent cross-link formed from the oxidation of two tyrosine residues within a protein or between proteins. This post-translational modification is a significant biomarker for oxidative stress and has been implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. While DT can enhance the structural integrity of certain proteins, particularly fibrous ones, it has been shown to decrease the stability of globular proteins. This guide provides an in-depth technical overview of the formation, structural implications, and stability effects of this compound cross-linking, along with detailed experimental protocols for its induction and detection.

Introduction to this compound

This compound is a fluorescent biomolecule resulting from the oxidative coupling of two tyrosine residues.[1] This covalent bond can be formed either intramolecularly (within the same polypeptide chain) or intermolecularly (between different polypeptide chains), leading to protein dimerization or oligomerization. The formation of DT is often associated with conditions of oxidative stress, where reactive oxygen species (ROS) are abundant.[1] It has been identified in a variety of proteins and is linked to pathologies such as cataracts, atherosclerosis, and Alzheimer's disease.[1]

The Mechanism of this compound Formation

This compound cross-links can be formed through both enzymatic and non-enzymatic pathways, both of which involve the generation of a tyrosyl radical as a key intermediate.

Enzymatic Formation

Peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, can catalyze the formation of this compound in the presence of hydrogen peroxide (H₂O₂).[2] The enzyme abstracts a hydrogen atom from the phenolic hydroxyl group of a tyrosine residue, generating a tyrosyl radical. Two of these radicals can then couple to form a stable this compound cross-link.

Non-Enzymatic Formation

Non-enzymatic formation of this compound can be initiated by various radical-generating systems, including:

-

Reactive Oxygen Species (ROS): Hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻) can directly oxidize tyrosine to form tyrosyl radicals.[1]

-

Ultraviolet (UV) Irradiation: UV light can induce the formation of tyrosyl radicals, leading to this compound cross-linking.

The general mechanism for this compound formation is depicted in the following signaling pathway:

Impact on Protein Structure and Stability

The formation of this compound cross-links can have significant consequences for the structure and stability of proteins.

Structural Effects

-

Intramolecular Cross-linking: Can introduce conformational constraints, potentially altering the protein's tertiary structure.

-

Intermolecular Cross-linking: Leads to the formation of dimers, oligomers, and larger aggregates. This can result in increased protein insolubility and resistance to proteolytic degradation.

Stability Effects

While this compound cross-links can enhance the mechanical stability and proteolytic resistance of some structural proteins, they have been shown to decrease the thermodynamic stability of globular proteins. The introduction of a rigid, covalent cross-link can disrupt the native conformational ensemble, leading to a less stable structure.

Table 1: Quantitative Data on the Effect of this compound on Protein Stability

| Protein | Cross-linking Type | Effect on Stability | Method of Analysis | Reference |

| Globular Proteins (general) | Intermolecular | Weakens structural stability | Not specified | [1] |

| Ribonuclease A, Calmodulin, γB-Crystallin | Intermolecular | Denatured at a lower temperature and lower concentrations of urea (B33335) or guanidinium (B1211019) chloride | Spectroscopy | [1] |

| γB-Crystallin | Intermolecular | More readily aggregates and precipitates | Not specified | [1] |

Experimental Protocols

Induction of this compound Cross-linking

Protocol 4.1.1: Horseradish Peroxidase (HRP)-Mediated this compound Formation

This protocol describes a general method for inducing this compound cross-linking in a target protein using HRP and H₂O₂.

-

Protein Preparation:

-

Dissolve the target protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 1-5 mg/mL.

-

-

Reagent Preparation:

-

Prepare a stock solution of HRP (e.g., 1 mg/mL in buffer).

-

Prepare a fresh stock solution of H₂O₂ (e.g., 30% w/v). Dilute to the desired final concentration (e.g., 10-100 µM) in buffer immediately before use.

-

-

Reaction Incubation:

-

To the protein solution, add HRP to a final concentration of 0.1-1 µM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 10-100 µM.

-

Incubate the reaction mixture at room temperature or 37°C for a period ranging from 30 minutes to several hours, with gentle agitation.[3]

-

-

Reaction Termination:

-

The reaction can be stopped by adding a quenching agent, such as sodium azide (B81097) or catalase, or by rapid freezing.

-

Detection and Quantification of this compound

Protocol 4.2.1: Detection by HPLC with Fluorescence

This method relies on the characteristic fluorescence of this compound for its detection and quantification.

-

Protein Hydrolysis:

-

Hydrolyze the protein sample (with and without induced cross-linking) in 6 M HCl at 110°C for 24 hours in a sealed, evacuated tube.

-

Remove the HCl by vacuum centrifugation.

-

-

HPLC Analysis:

-

Reconstitute the dried hydrolysate in a suitable mobile phase.

-

Inject the sample onto a reverse-phase HPLC column (e.g., C18).

-

Use an isocratic or gradient elution with a mobile phase containing an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and an organic component (e.g., acetonitrile).

-

Set the fluorescence detector to an excitation wavelength of approximately 325 nm and an emission wavelength of approximately 410 nm.[4]

-

Quantify the this compound peak by comparing its area to a standard curve generated with known concentrations of purified this compound.

-

Protocol 4.2.2: Analysis by Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly sensitive and specific method for identifying this compound cross-linked peptides.

-

Protein Digestion:

-

Denature, reduce, and alkylate the protein sample.

-

Digest the protein with a specific protease (e.g., trypsin, Lys-C) overnight at 37°C.

-

-

LC-MS/MS Analysis:

-

Separate the resulting peptides by reverse-phase liquid chromatography coupled to a tandem mass spectrometer.

-

Acquire data in a data-dependent manner, selecting precursor ions for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).[4]

-

-

Data Analysis:

-

Use specialized software to search the MS/MS spectra against the protein sequence to identify cross-linked peptides. The software should be capable of identifying the specific tyrosine residues involved in the this compound bond.

-

The following diagram illustrates a general experimental workflow for the induction and analysis of this compound cross-links:

Conclusion

This compound cross-linking is a significant post-translational modification that can profoundly impact the structure and stability of proteins. While it can serve a structural role in certain contexts, its formation under oxidative stress is often associated with a decrease in the stability of globular proteins and an increase in their propensity to aggregate. The detailed methodologies provided in this guide offer a robust framework for researchers and drug development professionals to investigate the role of this compound in their specific systems of interest. Understanding the mechanisms and consequences of this compound formation is crucial for elucidating its role in health and disease and for developing potential therapeutic interventions.

References

- 1. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Anatomy of energetic changes accompanying urea-induced protein denaturation - PMC [pmc.ncbi.nlm.nih.gov]

Dityrosine as an Intrinsic Fluorescent Probe: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dityrosine is a fluorescent biomolecule formed through the oxidative cross-linking of two tyrosine residues. Its presence in proteins is a significant indicator of oxidative stress and is implicated in a range of physiological and pathological processes, including aging and neurodegenerative diseases. The intrinsic fluorescence of this compound makes it a valuable natural probe for investigating protein structure, function, and aggregation. This technical guide provides an in-depth overview of this compound's photochemical properties, methods for its induction and detection, and its role in cellular signaling pathways.

This compound is formed when tyrosyl radicals, generated by various oxidative stressors, couple. This covalent cross-link can be either intramolecular or intermolecular, leading to changes in protein conformation and potentially to the formation of protein aggregates.[1] Its unique fluorescent signature, distinct from that of parent tyrosine, allows for its sensitive detection and quantification in biological samples.[2][3] The formation of this compound has been observed in a variety of proteins and is associated with diseases such as Alzheimer's, atherosclerosis, and cataracts.[4][5]

Data Presentation: Photochemical Properties of this compound

The fluorescence of this compound is sensitive to its local environment, including pH and solvent polarity. The following tables summarize the key quantitative photochemical properties of this compound.

| Property | Value(s) | Conditions | Reference(s) |

| Excitation Maxima (λex) | 283 nm (neutral form), 315 nm (ionized form) | Aqueous solution | [6][7] |

| ~325 nm | Commonly used for selective excitation | [8] | |

| Emission Maxima (λem) | 400 - 410 nm | Aqueous solution | [6][7][8] |

| 405 nm | pH 7.3 and 11 | [8] | |

| 420 nm | In irradiated Human Serum Albumin (HSA) | [8] | |

| Fluorescence Lifetime (τ) | ~3 ns (at 400 nm), ~4.2 ns (at 450 nm) | In HSA aggregates | [8] |

| 4.3 - 4.75 ns | In concentrated HSA solution | [8] | |

| Quantum Yield (ΦF) | pH-dependent; highest at pH 11, lowest in acidic conditions | Aqueous solution | [8] |

| Not easily determined in protein aggregates due to scattering | [8] |

Experimental Protocols

Induction of this compound Formation

a) Metal-Catalyzed Oxidation (MCO)

This method utilizes a Fenton-like reaction to generate hydroxyl radicals, which then oxidize tyrosine residues.[9][10]

-

Materials:

-

Protein of interest (e.g., Bovine Serum Albumin, BSA)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Copper(II) chloride (CuCl₂) or Iron(II) chloride (FeCl₂)

-

Hydrogen peroxide (H₂O₂)

-

-

Protocol:

-

Dissolve the protein in PBS to a final concentration of 1-5 mg/mL.

-

Add CuCl₂ or FeCl₂ to a final concentration of 10-100 µM.

-

Initiate the reaction by adding H₂O₂ to a final concentration of 1-10 mM.

-

Incubate the reaction mixture at 37°C for a desired period (e.g., 1-24 hours), with gentle agitation.

-

Stop the reaction by adding a metal chelator such as EDTA or by buffer exchange.

-

Analyze for this compound formation using fluorescence spectroscopy or other methods described below.

-

b) Enzymatic Synthesis

Peroxidases, such as horseradish peroxidase (HRP), can catalyze the formation of this compound in the presence of hydrogen peroxide.[11][12]

-

Materials:

-

Protein of interest or free L-tyrosine

-

Horseradish peroxidase (HRP)

-

Hydrogen peroxide (H₂O₂)

-

Buffer (e.g., sodium borate (B1201080) buffer, pH 8.5-9.0)

-

-

Protocol:

-

Dissolve the protein or L-tyrosine in the buffer.

-

Add HRP to the solution.

-

Initiate the reaction by the dropwise addition of H₂O₂.

-

Incubate the reaction at room temperature or 37°C for a specified time.

-

Monitor the reaction by observing the increase in this compound fluorescence.

-

Terminate the reaction by adding a reducing agent like sodium metabisulfite (B1197395) or by removing the enzyme.

-

c) Photo-oxidation

Exposure to ultraviolet (UV) radiation can induce the formation of tyrosyl radicals and subsequent this compound cross-links.[3]

-

Materials:

-

Protein solution in a quartz cuvette

-

UV lamp (e.g., 254 nm or broad-spectrum)

-

-

Protocol:

-

Place the protein solution in a quartz cuvette.

-

Expose the solution to UV radiation for a defined period. The duration and intensity of UV exposure will influence the extent of this compound formation.

-

Monitor the formation of this compound by fluorescence spectroscopy.

-

Detection and Quantification of this compound

a) Fluorescence Spectroscopy

This is the most direct method for detecting this compound due to its intrinsic fluorescence.

-

Instrumentation:

-

Fluorometer or fluorescence plate reader

-

-

Protocol:

-

Prepare the sample containing this compound.

-

Set the excitation wavelength to approximately 315-325 nm.

-

Scan the emission spectrum from 350 nm to 500 nm.

-

The presence of a characteristic emission peak around 400-410 nm indicates the presence of this compound.[6][8]

-

Quantification can be achieved by creating a standard curve with known concentrations of purified this compound.

-

b) High-Performance Liquid Chromatography (HPLC)

HPLC is a sensitive method for the separation and quantification of this compound from protein hydrolysates.[13][14]

-

Sample Preparation:

-

Hydrolyze the protein sample using 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Dry the hydrolysate to remove the acid.

-

Reconstitute the sample in a suitable mobile phase.

-

-

HPLC Conditions:

-

Column: Reverse-phase C18 column (e.g., ODS II Spherisorb).[14]

-

Mobile Phase: Isocratic elution with a mixture of water, acetonitrile, and trifluoroacetic acid (e.g., 92% H₂O, 8% acetonitrile, 0.1% TFA).[14]

-

Detection: Fluorescence detector (λex ~315 nm, λem ~400 nm) and/or a UV detector.

-

Quantification: Compare the peak area of the sample to a standard curve of this compound.

-

c) Mass Spectrometry (MS)

Mass spectrometry provides definitive identification and can be used for the precise localization of this compound cross-links within proteins.[2][15][16]

-

Sample Preparation:

-

Perform in-solution or in-gel digestion of the protein with a specific protease (e.g., trypsin, Lys-C).

-

Desalt the resulting peptide mixture.

-

-

MS Analysis:

-

Instrumentation: Electrospray ionization (ESI) tandem mass spectrometer (MS/MS).

-

Method: Analyze the peptide mixture using LC-MS/MS. This compound cross-linked peptides will have a characteristic mass shift.

-

Fragmentation: Use fragmentation techniques like collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or ultraviolet photodissociation (UVPD) to sequence the cross-linked peptides and identify the specific tyrosine residues involved.[2][15]

-

Signaling Pathways and Experimental Workflows

This compound Formation in Oxidative Stress Signaling

This compound formation is a key event in cellular responses to oxidative stress. Reactive oxygen species (ROS) can trigger signaling cascades that lead to the modification of proteins, including the formation of this compound cross-links. These modifications can alter protein function, leading to cellular dysfunction and contributing to disease pathogenesis.

Caption: Signaling pathway of this compound formation under oxidative stress.

Experimental Workflow for this compound Analysis

A typical workflow for the analysis of this compound in a biological sample involves several key steps, from sample preparation to data analysis.

Caption: General experimental workflow for this compound analysis.

Conclusion

This compound serves as a robust and versatile intrinsic fluorescent probe for monitoring oxidative stress and its consequences on protein structure and function. Its unique spectral properties allow for sensitive detection, while a variety of well-established analytical techniques enable its accurate quantification and the identification of specific cross-linking sites. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals in drug development, facilitating a deeper understanding of the role of this compound in health and disease and aiding in the development of novel therapeutic strategies targeting oxidative damage.

References

- 1. Isolation and analysis of this compound from enzyme-catalyzed oxidation of tyrosine and X-irradiated peptide and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 5. ars.usda.gov [ars.usda.gov]

- 6. researchgate.net [researchgate.net]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Formation of o-tyrosine and this compound in proteins during radiolytic and metal-catalyzed oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. This compound as a product of oxidative stress and fluorescent probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Characterization and Identification of this compound Cross-Linked Peptides Using Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Fluorescence Properties of Dityrosine: Quantum Yield and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dityrosine, a fluorescent biomolecule formed from the oxidative cross-linking of two tyrosine residues, serves as a critical biomarker for oxidative stress in biological systems. Its intrinsic fluorescence provides a powerful tool for probing protein damage, aggregation, and the broader impacts of reactive oxygen species in cellular and pathological processes. This in-depth technical guide provides a comprehensive overview of the fluorescence properties of this compound, with a core focus on its fluorescence quantum yield. The document details experimental protocols for the synthesis, purification, and quantum yield measurement of this compound, and presents quantitative data in a structured format for easy reference. Furthermore, it visualizes the key pathways and workflows to aid in the understanding and application of this compound fluorescence in research and drug development.

Introduction

The formation of this compound is a hallmark of oxidative damage to proteins, implicated in a range of physiological and pathological conditions, including aging, neurodegenerative diseases, and atherosclerosis.[1] The covalent bond between two tyrosine residues results in a fluorophore with distinct spectral characteristics, making it a valuable endogenous probe. Understanding the nuances of its fluorescence, particularly its quantum yield—the efficiency of converting absorbed light into emitted light—is paramount for its accurate quantification and utilization as a biomarker. This guide aims to provide researchers and professionals in drug development with the essential knowledge and methodologies to effectively study and apply the fluorescence properties of this compound.

Fluorescence Properties of this compound

This compound exhibits characteristic fluorescence in the blue region of the visible spectrum. The precise excitation and emission maxima, as well as the fluorescence quantum yield, are sensitive to the local environment, including pH, solvent polarity, and binding interactions.

Spectral Characteristics

The absorption and emission spectra of this compound are pH-dependent due to the ionization of its phenolic hydroxyl groups.

-

Excitation: The neutral (protonated) form of this compound has an absorption maximum around 283 nm. The singly ionized form (phenolate) exhibits a prominent absorption peak at approximately 315-325 nm.[2]

-

Emission: Upon excitation, this compound typically emits fluorescence with a maximum in the range of 400-420 nm.[2][3]

Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) of this compound is a critical parameter for quantitative studies. It is highly dependent on the ionization state of the molecule and its interaction with the surrounding environment.

A key study by Malencik and Anderson reported a fluorescence quantum yield of 0.80 for the singly ionized this compound chromophore. This high quantum yield makes it a bright fluorescent marker. However, the quantum yield is significantly influenced by factors such as pH and the presence of certain molecules. For instance, in the presence of borate (B1201080), the quantum yield of this compound is substantially reduced to 0.14 due to the formation of a this compound-borate complex.[3][4] The quantum efficiency of this compound emission is lowest in acidic environments and highest at alkaline pH (e.g., pH 11).[1]

Quantitative Data Summary

The following tables summarize the key quantitative fluorescence properties of this compound.

| Parameter | Value | Conditions | Reference |

| Absorption Maximum (λabs) | ~283 nm | Neutral form | [2] |

| ~315-325 nm | Singly ionized form | [2] | |

| Emission Maximum (λem) | ~400-420 nm | [2][3] | |

| Fluorescence Quantum Yield (Φ) | 0.80 | Singly ionized chromophore | [3][4] |

| 0.14 | In the presence of borate | [3][4] | |

| Lowest | Acidic environment | [1] | |

| Highest | pH 11 | [1] |

Table 1: Summary of the core fluorescence properties of this compound.

| Environmental Factor | Effect on this compound Fluorescence | Reference |

| pH | Quantum efficiency is lowest in acidic conditions and highest at alkaline pH. | [1] |

| Solvent | Exchanging water with D2O can lead to an increase in fluorescence quantum yield. | [1] |

| Binding Interactions | Complex formation with borate significantly quenches fluorescence and reduces the quantum yield. | [3][4] |

Table 2: Influence of environmental factors on this compound fluorescence.

Experimental Protocols

Accurate measurement of this compound's fluorescence quantum yield requires careful preparation of this compound standards and adherence to established protocols for relative quantum yield determination.

Synthesis and Purification of this compound Standard

A reliable this compound standard is essential for quantitative analysis. Several methods for its synthesis and purification have been reported.

Enzymatic Synthesis:

-

Reaction Mixture: Prepare a solution of L-tyrosine (e.g., 5.0 mM) in a suitable buffer (e.g., 0.10 M boric acid-sodium borate, pH 9.1).

-

Enzymatic Reaction: Initiate the reaction by adding horseradish peroxidase (e.g., 20 µg/mL) and hydrogen peroxide (H₂O₂) at a stoichiometry of approximately 0.5 mol H₂O₂ per mol of tyrosine.

-

Monitoring: The formation of this compound can be monitored by the increase in fluorescence at around 400 nm upon excitation at 320 nm.

-

Purification: The resulting this compound can be purified using a multi-step chromatographic procedure, which may include DEAE-cellulose chromatography and two-dimensional pH-dependent chromatography on BioGel P-2.[5]

Non-Enzymatic Synthesis:

A simple, non-enzymatic method for the simultaneous preparation of this compound and 3-bromotyrosine (B1580512) has also been described, offering high recovery rates.[6]

Relative Fluorescence Quantum Yield Measurement

The relative method is a widely used approach to determine the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.

Protocol Outline:

-

Standard Selection: Choose a suitable fluorescence quantum yield standard that absorbs and preferably emits in a similar spectral region to this compound. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ = 0.54) is a commonly used standard in the UV-visible range.

-

Solution Preparation:

-

Prepare a series of dilute solutions of both the this compound sample and the quantum yield standard in the same solvent.

-

The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement:

-

Using a spectrofluorometer, record the fluorescence emission spectrum of each solution, ensuring that the excitation wavelength and all instrument settings (e.g., slit widths) are identical for both the sample and the standard.

-

The emission spectra must be corrected for the wavelength-dependent sensitivity of the instrument.

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the this compound sample and the standard. The resulting plots should be linear.

-

The quantum yield of the this compound sample (Φx) can be calculated using the following equation:

Φx = Φst * (Gradx / Gradst) * (nx² / nst²)

where:

-

Φst is the quantum yield of the standard.

-

Gradx and Gradst are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

-

nx and nst are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Visualizations: Pathways and Workflows

Signaling Pathway: this compound Formation via Oxidative Stress

This compound is not a signaling molecule itself but rather a product of oxidative stress, which is triggered by various signaling pathways. The formation of this compound is a downstream consequence of the generation of reactive oxygen species (ROS).

This compound formation as a consequence of oxidative stress.

Experimental Workflow: Relative Quantum Yield Measurement

The following diagram outlines the key steps involved in the experimental determination of this compound's fluorescence quantum yield using the relative method.

Workflow for the relative measurement of fluorescence quantum yield.

Conclusion

This compound's fluorescence properties, particularly its high quantum yield under specific conditions, make it an invaluable tool for researchers and drug development professionals investigating oxidative stress. This guide has provided a comprehensive overview of its photophysical characteristics, detailed experimental protocols for its study, and a structured presentation of key quantitative data. By leveraging the information and methodologies outlined herein, scientists can more effectively utilize this compound fluorescence as a robust biomarker to advance our understanding of oxidative damage and to aid in the development of novel therapeutic interventions.

References

- 1. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oxidative Stress: Signaling Pathways, Biological Functions, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ars.usda.gov [ars.usda.gov]

An In-Depth Technical Guide to Dityrosine Distribution in Mammalian Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dityrosine, a covalent cross-link between two tyrosine residues, serves as a robust biomarker for oxidative stress and has been implicated in the pathology of numerous age-related and inflammatory diseases. Its formation, catalyzed by various enzymatic and non-enzymatic mechanisms, leads to the cross-linking of proteins, altering their structure and function. This technical guide provides a comprehensive overview of this compound distribution in different mammalian tissues, details the analytical methods for its detection and quantification, and explores the signaling pathways associated with its formation and downstream effects.

Introduction to this compound

This compound is a fluorescent biomolecule formed through the oxidative coupling of two tyrosine residues.[1] This covalent cross-link can occur both within a single protein (intramolecular) and between different protein molecules (intermolecular).[2] The formation of this compound is a hallmark of oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates.[1][3]

The presence of this compound has been documented in a variety of structural proteins where it can contribute to increased mechanical strength and insolubility.[4] However, its accumulation is more commonly associated with pathological conditions, serving as an indicator of protein damage. Elevated levels of this compound have been observed in tissues affected by age-related diseases such as eye cataracts, atherosclerosis, and neurodegenerative disorders like Alzheimer's disease.[1][5] Its chemical stability and resistance to proteolysis make it a reliable long-term marker of accumulated oxidative damage.[6]

Quantitative Distribution of this compound in Mammalian Tissues

| Tissue | Species | Condition | This compound Level | Method of Quantification | Reference |

| Cardiac Muscle | Mouse (C57BL/6) | 4 months old | ~25 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |

| 30 months old | ~50 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] | ||

| Skeletal Muscle | Mouse (C57BL/6) | 4 months old | ~15 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |

| 30 months old | ~30 µmol/mol Tyr | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] | ||

| Brain (Hippocampus) | Human | Control (Neuropathologically normal) | ~0.5 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] |

| Alzheimer's Disease | ~4.0 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] | ||

| Brain (Superior and Middle Temporal Gyri) | Human | Control (Neuropathologically normal) | ~0.4 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] |

| Alzheimer's Disease | ~3.0 nmol/mg protein | High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) | [8] | ||

| Liver | Mouse (C57BL/6) | 4 & 30 months old | No significant age-related increase | Gas Chromatography-Mass Spectrometry (GC-MS) | [7] |

| Plasma | Human | Healthy Controls | (Normalized Fluorescence Units) | Fluorescence Spectrophotometry | [9][10] |

| Hyperlipidemia | Increased by 9.3-22.9% vs. controls | Fluorescence Spectrophotometry | [9][10] | ||

| Urine | Human | Healthy | 8.8 ± 0.6 µmol/mol creatinine | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [11] |

Note: The values presented in this table are compiled from different studies and should be interpreted with caution due to variations in methodologies and reporting units. They are intended to provide a comparative overview rather than absolute reference values.

Signaling Pathways and Biological Consequences

The formation of this compound is intricately linked to cellular signaling pathways, primarily those governing oxidative stress and inflammation. Its presence can also trigger downstream cellular responses.

Formation of this compound via Oxidative Stress Pathways

The primary mechanism for this compound formation involves the generation of tyrosyl radicals.[12] This process can be initiated by various reactive species and enzymatic systems. A key enzymatic pathway involves myeloperoxidase (MPO), an enzyme abundant in neutrophils and macrophages.[13] During inflammation, activated phagocytes release MPO, which, in the presence of hydrogen peroxide (H₂O₂), catalyzes the one-electron oxidation of tyrosine to form tyrosyl radicals.[13] These radicals can then couple to form this compound.

References

- 1. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound: a marker for oxidatively modified proteins and selective proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Oxidative crosslinking of fibronectin confers protease resistance and inhibits cellular migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tyrosine Modifications in Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Caloric restriction attenuates this compound cross-linking of cardiac and skeletal muscle proteins in aging mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - Wikipedia [en.wikipedia.org]

The Non-Proteinogenic Amino Acid Dityrosine: A Technical Guide for Researchers and Drug Development Professionals

An in-depth exploration of the formation, detection, and biological implications of dityrosine, a key biomarker of oxidative stress and a potential modulator of cellular pathways.

Introduction

This compound is a non-proteinogenic amino acid formed through the oxidative, covalent cross-linking of two tyrosine residues.[1] Unlike its proteinogenic precursor, tyrosine, this compound is not incorporated into proteins during ribosomal synthesis.[2] Instead, its formation is a post-translational modification that can occur both enzymatically and non-enzymatically.[2] This cross-linking can be either intramolecular, within a single polypeptide chain, or intermolecular, linking two separate protein molecules.[3] The presence of this compound is increasingly recognized as a hallmark of oxidative stress, aging, and a variety of pathological conditions, making it a critical area of study for researchers and drug development professionals.[2][3]

This technical guide provides a comprehensive overview of the non-proteinogenic nature of this compound, detailing its formation mechanisms, methodologies for its detection and quantification, its impact on protein structure and function, and its emerging role in cellular signaling.

Formation of this compound

The formation of this compound is initiated by the generation of a tyrosyl radical, which involves the removal of a hydrogen atom from the hydroxyl group of the tyrosine phenol (B47542) ring.[4][5] Two of these radicals can then couple to form a stable carbon-carbon bond, resulting in this compound.[4][6] This process can be broadly categorized into enzymatic and non-enzymatic pathways.

Enzymatic Formation

A key enzymatic route for this compound synthesis involves peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase, in the presence of hydrogen peroxide (H₂O₂).[4][5] These enzymes catalyze the one-electron oxidation of tyrosine residues to form tyrosyl radicals, which then dimerize.[7][8] This enzymatic cross-linking is implicated in both physiological processes, such as the hardening of the insect egg chorion, and pathological states associated with inflammation.[1][9]

Non-Enzymatic Formation

Non-enzymatic formation of this compound is driven by a variety of factors that promote the generation of reactive oxygen species (ROS) and other free radicals. These include:

-

Metal-Catalyzed Oxidation (MCO): Transition metals like copper can catalyze the formation of tyrosyl radicals.[4]

-

Photo-oxidation: Exposure to ultraviolet (UV) radiation can induce the formation of this compound.[6]

-

Reactive Species: Interaction with hydroxyl radicals (•OH), peroxynitrite (ONOO⁻), and other reactive oxygen and nitrogen species can lead to tyrosine oxidation and subsequent this compound formation.[3][10]

The various pathways leading to the formation of this compound are depicted in the diagram below.

Caption: Figure 1. Pathways of this compound Formation.

Biological Implications and Role as a Biomarker

The formation of this compound has significant consequences for protein structure and function. The introduction of this cross-link can decrease the structural stability of proteins and compromise their biological activity.[3] In some cases, this compound formation can lead to protein aggregation, a process implicated in several neurodegenerative diseases.[6][11]

Due to its association with oxidative damage, this compound has emerged as a valuable biomarker for a range of conditions.[12] Elevated levels of this compound have been reported in:

-

Neurodegenerative Diseases: Increased concentrations of this compound are found in the hippocampus and neocortical regions of brains from individuals with Alzheimer's disease.[13][14] It is also associated with the aggregation of α-synuclein in Parkinson's disease.[15]

-

Cardiovascular Disease: this compound is found in atherosclerotic lesions.[2]

-

Cataracts: The cross-linking of lens crystallins by this compound is a contributing factor to cataract formation.[3]

-

Aging: An increase in this compound levels is associated with the aging process.[16]

The stability of the this compound molecule makes it a reliable long-term marker of oxidative damage.[10]

Quantitative Data on this compound Levels

The following tables summarize quantitative data on this compound levels in various biological samples, highlighting its role as a biomarker.

Table 1: this compound Levels in Alzheimer's Disease Brain Tissue

| Brain Region | Control (pmol/mg protein) | Alzheimer's Disease (pmol/mg protein) | Fold Increase | Reference |

| Hippocampus | ~5 | ~25-40 | 5-8x | [13],[14] |

| Neocortical areas | ~5 | ~25-40 | 5-8x | [13],[14] |

Table 2: Urinary this compound Levels

| Population | This compound Concentration (μmol/mol creatinine) | Reference |

| Non-smokers (night) | 5.8 ± 0.3 | [17] |

| Non-smokers (day) | 12.3 ± 5 | [17] |

| Smokers | 10.1 ± 0.4 | [17] |

This compound and Cellular Signaling

While primarily known as a marker of oxidative damage, recent evidence suggests that this compound can also directly impact cellular signaling pathways. A notable example is its effect on thyroid hormone signaling in pancreatic β-cells. Dietary this compound has been shown to act as a competitive antagonist for thyroid hormone receptor β1 (TRβ1).[18] This interference disrupts the normal transcriptional regulation by thyroid hormones, leading to impaired insulin (B600854) synthesis and secretion, and ultimately, glucose homeostasis imbalance.[18]

The diagram below illustrates the antagonistic effect of this compound on thyroid hormone signaling in pancreatic β-cells.

Caption: Figure 2. This compound's Antagonistic Effect on Thyroid Hormone Signaling.

Experimental Protocols

Accurate detection and quantification of this compound are crucial for its study. Below are detailed methodologies for key experiments.

Enzymatic Synthesis of this compound Standard

This protocol describes the synthesis of a this compound standard using horseradish peroxidase (HRP).

-

Reaction Mixture Preparation: Dissolve L-tyrosine in a suitable buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.4).

-

Enzyme and Substrate Addition: Add horseradish peroxidase to the tyrosine solution. Initiate the reaction by adding hydrogen peroxide (H₂O₂).[8]

-

Incubation: Incubate the reaction mixture at room temperature with stirring. The reaction progress can be monitored by the appearance of a yellow color.

-

Reaction Termination: Stop the reaction by adding catalase to remove excess H₂O₂.[8]

-

Purification: Purify the this compound from the reaction mixture using chromatographic techniques such as DEAE-cellulose chromatography followed by size-exclusion chromatography (e.g., BioGel P-2).[19]

Quantification of this compound by HPLC with Fluorescence Detection

This is a widely used method for quantifying this compound in biological samples.

-

Sample Preparation (Protein Hydrolysis):

-

Lyophilize the protein sample.

-

Hydrolyze the protein in 6 N HCl at 110°C for 24 hours in a vacuum-sealed tube.

-

Remove the acid by evaporation under vacuum.

-

Re-dissolve the hydrolysate in a suitable mobile phase for HPLC analysis.

-

-

HPLC Analysis:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: A common isocratic mobile phase consists of 92% H₂O, 8% acetonitrile, and 0.1% trifluoroacetic acid.[19]

-

Detection: Monitor the eluent using a fluorescence detector with an excitation wavelength of approximately 315-325 nm and an emission wavelength of 400-410 nm.[2][6]

-

Quantification: Calculate the concentration of this compound by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Identification of this compound Cross-Linked Peptides by Tandem Mass Spectrometry (MS/MS)

This protocol is for identifying the specific sites of this compound cross-linking within proteins.

-

In-solution Digestion:

-

Denature the protein sample containing this compound cross-links (e.g., with 6 M urea).

-

Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide.

-

Digest the protein with a specific protease (e.g., Trypsin, Lys-C) overnight at 37°C.[20]

-

-

Enrichment of Cross-Linked Peptides (Optional): Fractionate the digested peptides using reverse-phase HPLC, monitoring for the characteristic this compound fluorescence to enrich for the cross-linked species.[2][20]

-

LC-MS/MS Analysis:

-

Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled with liquid chromatography.

-

Acquire tandem mass spectra (MS/MS) of precursor ions corresponding to potential cross-linked peptides.

-

-

Data Analysis:

-

Use specialized software to search the MS/MS data against a protein sequence database to identify the cross-linked peptides. The software must be capable of handling the complex fragmentation patterns of two peptide chains linked together.[21]

-

The general workflow for the analysis of this compound is presented below.

Caption: Figure 3. Experimental Workflow for this compound Analysis.

Conclusion and Future Directions

This compound is a non-proteinogenic amino acid that serves as a robust biomarker of oxidative stress and is implicated in the pathogenesis of numerous diseases. Its formation through both enzymatic and non-enzymatic pathways can significantly alter the structure and function of proteins. For researchers and drug development professionals, understanding the mechanisms of this compound formation and its biological consequences is paramount. The development of inhibitors of this compound formation represents a potential therapeutic strategy for diseases associated with oxidative stress. Furthermore, the recent discovery of its ability to modulate signaling pathways opens up new avenues for research into the broader biological roles of this important molecule. Continued refinement of analytical techniques for the sensitive and specific detection of this compound will be essential for advancing our understanding of its role in health and disease and for the development of novel diagnostic and therapeutic interventions.

References

- 1. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Journal of Neuroscience [jneurosci.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Molecular pathology of this compound cross-links in proteins: structural and functional analysis of four proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound cross-linking and its potential roles in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | this compound cross-linking and its potential roles in Alzheimer’s disease [frontiersin.org]

- 6. Spontaneous and Ionizing Radiation-Induced Aggregation of Human Serum Albumin: this compound as a Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Horseradish Peroxidase-Catalyzed Crosslinking of Fibrin Microthread Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Requirements for superoxide-dependent tyrosine hydroperoxide formation in peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Urinary Biomarkers of Oxidative Status - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Formation and characterization of crosslinks, including Tyr–Trp species, on one electron oxidation of free Tyr and Trp residues by carbonate radical a ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04051G [pubs.rsc.org]

- 12. Current analytical methods for the detection of this compound, a biomarker of oxidative stress, in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accum… [ouci.dntb.gov.ua]

- 14. [PDF] Electrochemical Analysis of Protein Nitrotyrosine and this compound in the Alzheimer Brain Indicates Region-Specific Accumulation | Semantic Scholar [semanticscholar.org]

- 15. Opposed Effects of this compound Formation in Soluble and Aggregated α-Synuclein on Fibril Growth - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Quantification of urinary o,o'-dityrosine, a biomarker for oxidative damage to proteins, by high performance liquid chromatography with triple quadrupole tandem mass spectrometry. A comparison with ion-trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Dietary this compound Impairs Glucose Homeostasis by Disrupting Thyroid Hormone Signaling in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. This compound: preparation, isolation, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 21. Identification of this compound cross-linked sites in oxidized human serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]

Dityrosine Formation via Tyrosine Radical Coupling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dityrosine cross-linking, the covalent bonding of two tyrosine residues through an oxidative process, is a post-translational modification of significant interest in biology, medicine, and materials science. This modification, driven by the coupling of tyrosyl radicals, can profoundly alter protein structure and function, leading to aggregation, altered enzymatic activity, and increased resistance to proteolysis. This compound formation is a hallmark of oxidative stress and is implicated in physiological processes such as extracellular matrix stabilization, as well as in the pathology of numerous diseases, including atherosclerosis, neurodegenerative disorders like Alzheimer's disease, and cataract formation.[1][2] This guide provides a comprehensive technical overview of the mechanisms of this compound formation, detailed experimental protocols for its detection and quantification, a summary of key quantitative data, and a depiction of its role in disease-relevant signaling pathways.

The Chemical Mechanism of this compound Formation

The formation of this compound is initiated by a one-electron oxidation of a tyrosine residue, generating a tyrosyl radical. This crucial first step can be catalyzed by various enzymatic systems or induced by reactive oxygen species (ROS) and photochemical processes.[3]

-

Enzymatic Oxidation: Heme peroxidases, such as horseradish peroxidase (HRP) and myeloperoxidase (MPO), utilize hydrogen peroxide (H₂O₂) to oxidize tyrosine.[1][3][4]

-

Reactive Species: ROS, such as hydroxyl radicals (•OH), and reactive nitrogen species can directly abstract a hydrogen atom from tyrosine's phenolic group.[2][5]

-

Photochemical Oxidation: UV irradiation can generate tyrosyl radicals, often via photosensitizers like riboflavin.[6][7]

Once formed, two tyrosyl radicals can undergo coupling. The most common linkage is an ortho-ortho, C-C bond between the phenolic rings, resulting in the stable, fluorescent this compound adduct.[8]

Quantitative Data on this compound Formation

The rate and yield of this compound formation are dependent on the specific oxidizing system, substrate, and reaction conditions. Below are tables summarizing key kinetic and quantitative parameters from published studies.

| Enzyme | Substrate | Kinetic Parameter | Value |

| Horseradish Peroxidase (HRP) | N-acetyltyrosine | kcat | 94 s⁻¹ |

| Km | 5.6 mM | ||

| Gly-Tyr | kcat | 175 s⁻¹ | |

| Km | 10.8 mM | ||

| Myeloperoxidase (MPO) | Tyrosine | k (Compound I -> II) | (7.7 ± 0.1) x 10⁵ M⁻¹s⁻¹ |

| k (Compound II -> Native) | (1.57 ± 0.06) x 10⁴ M⁻¹s⁻¹ | ||

| This compound | k (Compound I -> II) | (1.12 ± 0.01) x 10⁵ M⁻¹s⁻¹ | |

| k (Compound II -> Native) | (7.5 ± 0.3) x 10² M⁻¹s⁻¹ |

| Oxidizing System | Parameter | Value | Notes |

| Riboflavin/Photo-oxidation | This compound Yield | High yield in flexible proteins (e.g., β-casein) | Flexible structure favors radical-radical termination.[7] |

| Gamma Radiolysis (•OH) | Molar Absorption Coefficient (ε) | 6500 M⁻¹cm⁻¹ at 315 nm | Useful for spectrophotometric quantification.[9] |

| Carbonate Radical (CO₃•⁻) | Quantum Yield (Φ) | 9 x 10⁻² mol per Einstein | For CO₃•⁻ formation from the photodecomposition of [Co(NH₃)₅(CO₃)]NO₃.[5] |

Experimental Protocols

Accurate detection and quantification of this compound are essential for studying its biological roles. This typically requires protein hydrolysis followed by chromatographic separation and sensitive detection.

Protein Hydrolysis

To analyze this compound at the amino acid level, proteins must first be hydrolyzed into their constituent residues. Acid hydrolysis is the most common method.[10]

Detailed Protocol for Acid Hydrolysis:

-

Sample Preparation: Place 2-20 µg of lyophilized protein into a hydrolysis tube.

-

Reagent Preparation: Prepare 6 N HCl containing 0.1% to 1.0% phenol. Phenol is added to act as a scavenger, preventing the chlorination of the tyrosine phenolic ring during hydrolysis.[11]

-

Hydrolysis: Add a sufficient volume of the 6 N HCl/phenol solution to the sample (ensure a weight excess of acid over protein of at least 100-fold).

-

Inert Atmosphere: Purge the tube with dry nitrogen or argon, or place it under vacuum (<200 µm Hg) to remove oxygen, which can cause oxidative loss of amino acids.[11][12]

-

Incubation: Seal the tube and incubate in an oven or heating block at 110°C for 24 hours.[10][13]

-

Drying: After cooling, open the tube and dry the hydrolysate completely using a vacuum centrifuge (e.g., SpeedVac) or under a stream of nitrogen to remove the acid.

-

Reconstitution: Reconstitute the dried amino acid mixture in a suitable buffer for analysis (e.g., HPLC mobile phase A).

Quantification by Reverse-Phase HPLC with Fluorescence Detection

HPLC is the most widely used method for this compound quantification due to its high sensitivity, stemming from this compound's intrinsic fluorescence.[9][14]

Detailed Protocol for HPLC Analysis:

-

Instrumentation: An HPLC system equipped with a gradient pump, an autosampler, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and a fluorescence detector.[13]

-

Mobile Phases:

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Heptafluorobutyric Acid (HFBA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA or HFBA in 90% Acetonitrile (B52724) / 10% water.

-

-

Chromatographic Separation:

-

Equilibrate the column with 100% Mobile Phase A.

-

Inject 10-50 µL of the reconstituted protein hydrolysate.

-

Run a linear gradient to separate the amino acids. A typical gradient might be from 0% B to 40% B over 30-40 minutes.

-

-

Fluorescence Detection: Set the fluorescence detector to an excitation wavelength (λex) of 315-325 nm and an emission wavelength (λem) of 400-420 nm.[6][9]

-

Quantification: Prepare a standard curve using a certified this compound standard of known concentrations. Identify the this compound peak in the sample chromatogram by its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and interpolating from the standard curve.

Identification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for unequivocally identifying this compound and, crucially, for mapping the specific sites of cross-linking within proteins.[15][16]

Methodology Outline for LC-MS/MS Analysis:

-

Proteolytic Digestion: For site identification, the intact protein is digested with a specific protease (e.g., trypsin) instead of acid hydrolysis.

-

LC Separation: The resulting peptide mixture is separated using a nano-flow HPLC system, typically with a C18 column and a gradient of acetonitrile in 0.1% formic acid.[16]

-

Mass Spectrometry: The eluting peptides are ionized, usually by electrospray ionization (ESI), and analyzed in a high-resolution mass spectrometer (e.g., Orbitrap).

-